Tiospirone
CAS No.: 87691-91-6
Cat. No.: VC0545403
Molecular Formula: C24H32N4O2S
Molecular Weight: 440.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 87691-91-6 |
---|---|
Molecular Formula | C24H32N4O2S |
Molecular Weight | 440.6 g/mol |
IUPAC Name | 8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione |
Standard InChI | InChI=1S/C24H32N4O2S/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23/h1-2,7-8H,3-6,9-18H2 |
Standard InChI Key | ZFZPJDFBJFHYIV-UHFFFAOYSA-N |
SMILES | C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
Canonical SMILES | C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
Appearance | Solid powder |
Introduction
Chemical and Structural Characteristics
Tiospirone's molecular formula, , corresponds to a molar mass of 440.61 g/mol . The compound features a benzisothiazole moiety linked to a piperazine ring through a butyl chain, with a spirodecanone group contributing to its three-dimensional conformation . This architecture enables unique receptor interactions while influencing pharmacokinetic properties.
Key structural elements:
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Benzisothiazole-piperazine core: Mediates serotonin receptor modulation .
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Spirodecanone system: Enhances blood-brain barrier penetration .
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Butyl linker: Optimizes binding kinetics at dopamine receptors .
Pharmacodynamic Profile
Receptor Binding Affinities
Tiospirone exhibits a multifaceted receptor interaction profile, as quantified by inhibition constants ():
Receptor | (nM) | Functional Activity |
---|---|---|
5-HT | 0.5 | Partial agonist |
5-HT | 0.06 | Inverse agonist |
5-HT | 0.64 | Inverse agonist |
D | 0.5 | Antagonist |
α-Adrenergic | 13.6 | Antagonist |
Data compiled from radioligand binding assays |
This polypharmacology explains tiospirone's dual antipsychotic and anxiolytic effects. The 5-HT partial agonism modulates prefrontal dopamine release, while 5-HT inverse agonism mitigates EPS risk .
Mechanism of Action
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Dopaminergic pathways: D receptor antagonism in mesolimbic pathways reduces positive symptoms of psychosis .
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Serotonergic modulation: 5-HT activation enhances cortical dopamine and acetylcholine release, addressing cognitive symptoms .
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Adrenergic interactions: α blockade contributes to orthostatic hypotension but may reduce anxiety .
Pharmacokinetic Properties
Absorption and Distribution
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Bioavailability: ~40% oral bioavailability due to first-pass metabolism .
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Protein binding: 89% bound to plasma proteins, primarily albumin .
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Half-life: 1.4 hours, necessitating thrice-daily dosing in clinical trials .
Metabolism and Excretion
Hepatic cytochrome P450-mediated pathways generate seven primary metabolites:
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Benzisothiazole piperazine sulfone (5% excreted)
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Lactam-sulfone derivative (4.3% excreted)
Renal excretion accounts for 39% of elimination within 24 hours, with fecal excretion comprising 22% .
Clinical Efficacy and Trials
Schizophrenia Management
A 28-day double-blind trial (n=127) compared tiospirone 60 mg TID against haloperidol 10 mg daily:
Parameter | Tiospirone | Haloperidol | p-value |
---|---|---|---|
PANSS reduction | -24.3 | -22.1 | 0.31 |
EPS incidence | 12% | 47% | <0.001 |
Response rate | 68% | 63% | 0.42 |
Tiospirone demonstrated equivalent antipsychotic efficacy with significantly reduced EPS (, df=1) .
Novel Therapeutic Applications
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Substance use disorders: 0.48 mg/kg tiospirone reduced cocaine place preference by 63.7% in rat models (, p<0.01) .
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Oxidative stress modulation: Increased total antioxidant status (TAS) by 34% in schizophrenia patients (p<0.001) .
Comparative Analysis with Contemporary Antipsychotics
Versus Typical Antipsychotics
Parameter | Tiospirone | Haloperidol | Chlorpromazine |
---|---|---|---|
D occupancy | 68% | 85% | 78% |
5-HT occupancy | 92% | 45% | 67% |
EPS risk | Low | High | Moderate |
Receptor occupancy data from PET studies
The high 5-HT/D occupancy ratio (1.35 vs. 0.53 for haloperidol) underlies tiospirone's improved tolerability .
Versus Azapirone Derivatives
Perospirone, developed subsequently, shows:
Adverse Effect | Incidence | Severity |
---|---|---|
Sedation | 29% | Mild-moderate |
Orthostatic hypotension | 18% | Moderate |
Weight gain | 4.3% | Mild |
No cases of agranulocytosis or QTc prolongation were reported .
Discontinuation Rationale
Development cessation likely resulted from:
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Emergence of clozapine (1989) as superior efficacy benchmark
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Corporate prioritization of perospirone's enhanced selectivity
Contemporary Research Directions
Deuterated Analogues
Tiospirone-d8 hydrochloride (MW 485.1 g/mol) demonstrates:
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2.7-fold increased metabolic stability ( hrs)
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Preserved receptor binding profile ( nM)
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Ongoing preclinical evaluation for treatment-resistant depression
Formulation Innovations
Nanocrystal suspensions (45-110 nm particles) improve:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume